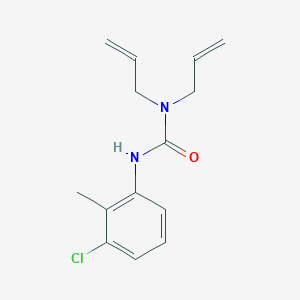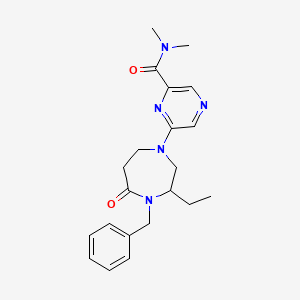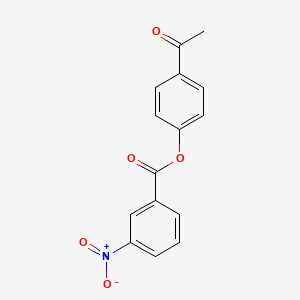![molecular formula C20H24N2O3 B5348954 N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5348954.png)
N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide, also known as NS1619, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide has been shown to activate large conductance calcium-activated potassium channels (BK channels) in a concentration-dependent manner. This leads to hyperpolarization of the cell membrane and a decrease in intracellular calcium levels. The activation of BK channels has been shown to have a variety of effects on cellular function, including vasodilation, smooth muscle relaxation, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce vasodilation in a variety of tissues, including the coronary arteries, cerebral arteries, and renal arteries. It has also been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury. In addition, this compound has been shown to have anti-inflammatory effects in animal models of sepsis and acute lung injury.
Advantages and Limitations for Lab Experiments
N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been extensively studied, with a large body of literature available on its effects and mechanisms of action. However, this compound also has some limitations. It has a relatively short half-life in vivo, which can make it difficult to study its effects in animal models. In addition, its effects can be highly dependent on the tissue and cell type being studied, which can make it difficult to generalize its effects across different systems.
Future Directions
There are several future directions for research on N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide. One area of interest is the development of more potent and selective BK channel activators. Another area of interest is the investigation of this compound's effects on the immune system, particularly in the context of autoimmune diseases. Finally, there is interest in investigating the potential therapeutic applications of this compound in human diseases, particularly in the areas of cardiovascular disease and neuroprotection.
Conclusion:
This compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It has a variety of biochemical and physiological effects, including vasodilation, smooth muscle relaxation, and neuroprotection. While it has some limitations for lab experiments, it remains an important tool for investigating the role of BK channels in cellular function and for developing new therapies for human diseases.
Synthesis Methods
N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with 4-(4-morpholinyl)benzoyl chloride to form this compound. The synthesis method has been optimized to produce high yields of pure this compound.
Scientific Research Applications
N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have a variety of effects on ion channels, including potassium channels and calcium-activated potassium channels. These effects have been investigated in a variety of tissues, including smooth muscle, cardiac muscle, and neurons.
properties
IUPAC Name |
N-[2-(2-methylphenoxy)ethyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-16-4-2-3-5-19(16)25-13-10-21-20(23)17-6-8-18(9-7-17)22-11-14-24-15-12-22/h2-9H,10-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCZYQRLJHNMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-methoxy-5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzyl}thio)-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B5348871.png)
![(3aS*,6aR*)-5-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5348878.png)
![N-isopropyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5348880.png)
![2-(3-chlorophenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5348887.png)
![ethyl 4-{[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5348894.png)


![4-(2,5-dimethylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5348910.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B5348916.png)
![N-(3-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5348918.png)
![4-ethyl-5-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5348935.png)

![N-cyclohexyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5348957.png)
![methyl 3-[(ethylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5348962.png)